1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE
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Overview
Description
1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE is a complex organic compound that features a thiazole ring, an amino group, and a fluoroaniline moiety
Preparation Methods
The synthesis of 1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Fluoroaniline Moiety: The fluoroaniline group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the thiazole intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and fluoroaniline moiety play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate specific biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE can be compared with other similar compounds, such as:
2-Fluoroaniline: A simpler compound with a similar fluoroaniline moiety but lacking the thiazole ring.
4-Fluoroaniline: Another isomer of fluoroaniline with different substitution patterns.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its combination of the thiazole ring and fluoroaniline moiety, providing a distinct set of chemical and biological activities.
Properties
IUPAC Name |
1-[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6(16)9-10(13)15-11(17-9)14-8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXVMBJPEOMMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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